![molecular formula C14H10N2O7S2 B2456284 4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 691370-19-1](/img/structure/B2456284.png)
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H10N2O7S2. It has an average mass of 382.368 Da and a monoisotopic mass of 381.992950 Da .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is complex, with multiple functional groups. The presence of methoxy, nitro, and benzenesulfonamide groups contribute to its unique chemical properties .Scientific Research Applications
- Oxazopt , the drug candidate derived from this compound, exhibits antiglaucomatous activity. It selectively inhibits human carbonic anhydrase II (hCA II), which is a target for glaucoma treatment .
- Oxazopt demonstrates antimicrobial effects against antibiotic-resistant gram-positive bacteria (such as Enterococcus faecium and Enterococcus faecalis) and gram-negative bacteria (Escherichia coli) .
- Beyond glaucoma, hCA inhibitors have applications in epilepsy treatment, oncology, and the development of anti-infective drugs .
- Oxazopt’s isoform-selective inhibition (Ki values: hCA I = 96.3 µM, hCA II = 0.05 µM, hCA IX = 23.1 µM, hCA XII = 8.5 µM) makes it promising for these diverse areas .
Antiglaucomatous Activity
Antibacterial Properties
Antimonooxidase Effect
Pharmacological Applications
Synthesis Methods
properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7S2/c1-22-11-5-3-9(7-10(11)16(18)19)25(20,21)15-8-2-4-12-13(6-8)24-14(17)23-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEQSOCCSXSXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.